1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688942
InChI: InChI=1S/C12H16BrN3O2/c1-14-2-4-15(5-3-14)9-10-6-11(13)8-12(7-10)16(17)18/h6-8H,2-5,9H2,1H3
SMILES: CN1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-]
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.18 g/mol

1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine

CAS No.:

Cat. No.: VC13688942

Molecular Formula: C12H16BrN3O2

Molecular Weight: 314.18 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine -

Specification

Molecular Formula C12H16BrN3O2
Molecular Weight 314.18 g/mol
IUPAC Name 1-[(3-bromo-5-nitrophenyl)methyl]-4-methylpiperazine
Standard InChI InChI=1S/C12H16BrN3O2/c1-14-2-4-15(5-3-14)9-10-6-11(13)8-12(7-10)16(17)18/h6-8H,2-5,9H2,1H3
Standard InChI Key QOGRMLSTFJRVHM-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-]
Canonical SMILES CN1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure combines a piperazine ring (a six-membered diamine) with a para-methyl substituent and a benzyl group bearing bromine and nitro functional groups at the 3- and 5-positions, respectively. The nitro (-NO2\text{-NO}_2) and bromine (-Br\text{-Br}) groups introduce electron-withdrawing effects, influencing the molecule’s reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H16BrN3O2\text{C}_{12}\text{H}_{16}\text{BrN}_3\text{O}_2
Molecular Weight314.18 g/mol
IUPAC Name1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine
SMILESCN1CCN(CC1)CC2=CC(=CC(=C2)Br)N+[O-]
InChIKeyQOGRMLSTFJRVHM-UHFFFAOYSA-N

The SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling .

Synthesis and Manufacturing

Challenges in Synthesis

  • Regioselectivity: Ensuring bromine and nitro groups occupy the correct positions on the benzyl ring requires careful control of reaction conditions.

  • Purification: The compound’s moderate polarity may necessitate chromatographic techniques for isolation.

HazardPrecautionary Measures
Skin ContactWear nitrile gloves and lab coats
InhalationUse fume hoods with adequate airflow
DisposalIncinerate in compliance with EPA guidelines

Future Research Directions

Biological Activity Screening

  • In Vitro Assays: Evaluate inhibition of kinases, GPCRs, or ion channels.

  • ADMET Studies: Assess absorption, distribution, and metabolic stability.

Process Optimization

  • Green Chemistry: Explore solvent-free or catalytic methods to improve yield and sustainability.

  • Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry.

Computational Modeling

  • Docking Studies: Predict interactions with biological targets (e.g., using AutoDock Vina).

  • QSAR Analysis: Correlate structural features with activity for lead optimization.

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